6-Fluoro-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
6-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals . This compound, in particular, features a fluorine atom at the 6th position, a methyl group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 6-Fluoro-2-methyl-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole ring . For industrial production, multicomponent reactions (MCRs) are often employed due to their efficiency and sustainability. These reactions involve the combination of multiple starting materials in a single reaction vessel to produce the desired product with high yield and minimal waste .
Chemical Reactions Analysis
6-Fluoro-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.
Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form various heterocyclic compounds
Scientific Research Applications
6-Fluoro-2-methyl-1H-indole-3-carbaldehyde has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Fluoro-2-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, including enzymes and receptors, to exert their effects. For example, they may inhibit specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, contributing to its biological activity.
Comparison with Similar Compounds
6-Fluoro-2-methyl-1H-indole-3-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Lacks the fluorine and methyl groups, resulting in different chemical properties and reactivity.
6-Fluoroindole-3-carboxaldehyde: Similar structure but without the methyl group at the 2nd position.
2-Methyl-1H-indole-3-carbaldehyde: Similar structure but without the fluorine atom at the 6th position.
Properties
IUPAC Name |
6-fluoro-2-methyl-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(5-13)8-3-2-7(11)4-10(8)12-6/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWZHVQFFFCCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=C(C=C2)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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